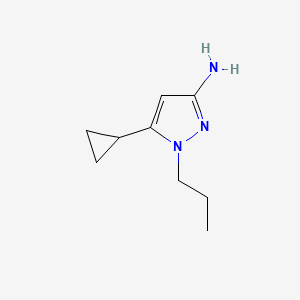

5-cyclopropyl-1-propyl-1H-pyrazol-3-amine

Descripción general

Descripción

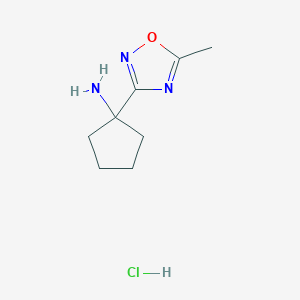

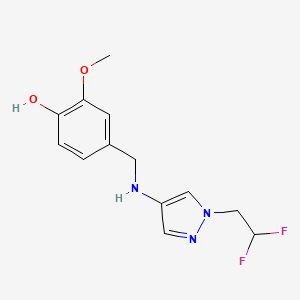

“5-cyclopropyl-1-propyl-1H-pyrazol-3-amine” is a chemical compound with the CAS Number: 1172943-41-7 . It has a molecular weight of 165.24 and its IUPAC name is 5-cyclopropyl-1-propyl-1H-pyrazol-3-ylamine .

Molecular Structure Analysis

The InChI code for “5-cyclopropyl-1-propyl-1H-pyrazol-3-amine” is 1S/C9H15N3/c1-2-5-12-8(7-3-4-7)6-9(10)11-12/h6-7H,2-5H2,1H3,(H2,10,11) . This code provides a unique identifier for the molecular structure of this compound.Aplicaciones Científicas De Investigación

Reactivity in Palladium-Catalyzed Arylations

5-Cyclopropyl-1-propyl-1H-pyrazol-3-amine derivatives have been studied for their reactivity in palladium-catalyzed direct arylations. Sidhom et al. (2018) found that pyrazole derivatives with a cyclopropyl group at C3-position and an amino substituent at C5 were effective in these couplings, leading to the regioselective formation of C4-arylated pyrazoles without decomposing the cyclopropyl unit (Sidhom et al., 2018).

Antimicrobial Applications

Raju et al. (2010) synthesized a series of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives to evaluate their antimicrobial properties. These compounds showed significant antibacterial and antifungal activities, indicating potential for therapeutic applications (Raju et al., 2010).

Synthesis of Functionalized Indole Derivatives

El-Mekabaty et al. (2017) described the synthesis of functionalized indole derivatives starting from compounds like 3-(1H-indol-3-yl)-1H-pyrazol-5-amine. These compounds were utilized as intermediates for synthesizing various heterocyclic compounds with potential pharmaceutical interest (El-Mekabaty et al., 2017).

Direct N-Cyclopropylation

The direct N-cyclopropylation of cyclic amides and azoles using a cyclopropylbismuth reagent was explored by Gagnon et al. (2007). This method provides a novel way to add cyclopropyl groups to nitrogen atoms in heterocycles and amides, which is significant in medicinal chemistry due to the unique properties of cyclopropanes (Gagnon et al., 2007).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of 5-cyclopropyl-1-propyl-1H-pyrazol-3-amine is the serine/threonine-protein kinase . This enzyme plays a crucial role in controlling the cell cycle, and it is essential for meiosis .

Biochemical Pathways

The serine/threonine-protein kinase is involved in various biochemical pathways, including those related to cell cycle control and apoptosis . By interacting with this kinase, 5-cyclopropyl-1-propyl-1H-pyrazol-3-amine may affect these pathways and their downstream effects. For instance, it could influence the phosphorylation of the tumor suppressor p27, which regulates the cell cycle .

Propiedades

IUPAC Name |

5-cyclopropyl-1-propylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-2-5-12-8(7-3-4-7)6-9(10)11-12/h6-7H,2-5H2,1H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBOVIXRKPIAKAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=CC(=N1)N)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-cyclopropyl-1-propyl-1H-pyrazol-3-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}ethanol](/img/structure/B3216747.png)

![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dimethoxybenzamide](/img/structure/B3216761.png)

![2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methyl-N-(4-methylphenyl)thiophene-3-sulfonamide](/img/structure/B3216821.png)

![2-{[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}ethanol](/img/structure/B3216830.png)

![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5-chlorothiophene-2-carboxamide](/img/structure/B3216860.png)